An In-Depth Technical Guide to 4-Pentyn-1-yl Acetate (CAS No. 14604-46-7)
An In-Depth Technical Guide to 4-Pentyn-1-yl Acetate (CAS No. 14604-46-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-pentyn-1-yl acetate, a versatile bifunctional molecule with significant applications in modern organic synthesis and drug discovery. The document details its physicochemical properties, provides a robust, validated protocol for its synthesis and purification, and offers an in-depth analysis of its characterization through spectroscopic methods. Furthermore, this guide explores the strategic importance of the terminal alkyne and acetate functionalities, with a particular focus on their role as building blocks in medicinal chemistry and their application in bioorthogonal "click" chemistry for the development of novel therapeutics.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of contemporary drug discovery, the demand for versatile and precisely functionalized molecular scaffolds is paramount. 4-Pentyn-1-yl acetate (CAS No. 14604-46-7) emerges as a molecule of significant interest due to its unique combination of a terminal alkyne and a primary acetate ester. This distinct architecture allows for orthogonal reactivity, enabling sequential or one-pot modifications that are crucial in the synthesis of complex molecular targets. The terminal alkyne serves as a handle for a multitude of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The acetate group, on the other hand, can be readily hydrolyzed to reveal a primary alcohol, providing a site for further functionalization or serving as a key pharmacophoric element. This guide aims to provide researchers with the foundational knowledge and practical protocols necessary to effectively utilize 4-pentyn-1-yl acetate in their research endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of 4-pentyn-1-yl acetate is fundamental to its application and characterization.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 14604-46-7 | |
| Molecular Formula | C₇H₁₀O₂ | |
| Molecular Weight | 126.15 g/mol | |
| Appearance | Solid | |
| Boiling Point | Not available | |
| Density | Not available |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-pentyn-1-yl acetate. Below are the expected and reported spectral data.
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δ ~ 4.1 ppm (t, 2H): The two protons on the carbon adjacent to the acetate oxygen (-CH₂-O-). The triplet splitting would arise from coupling to the adjacent methylene group.
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δ ~ 2.2 ppm (td, 2H): The two protons on the carbon adjacent to the alkyne (≡C-CH₂-). The triplet of doublets splitting would be due to coupling with the adjacent methylene group and the terminal alkyne proton.
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δ ~ 2.0 ppm (s, 3H): The three protons of the acetate methyl group (-O-C(=O)-CH₃).
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δ ~ 1.9 ppm (t, 1H): The terminal alkyne proton (≡C-H). The triplet splitting is a result of long-range coupling with the adjacent methylene protons.
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δ ~ 1.8 ppm (p, 2H): The two protons of the central methylene group (-CH₂-CH₂-CH₂-). The pentet (or multiplet) splitting would be due to coupling with the two adjacent methylene groups.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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δ ~ 171.0 ppm: Carbonyl carbon of the acetate group.
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δ ~ 83.0 ppm: Quaternary carbon of the alkyne.
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δ ~ 69.0 ppm: Terminal carbon of the alkyne.
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δ ~ 63.0 ppm: Carbon adjacent to the acetate oxygen (-CH₂-O-).
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δ ~ 28.0 ppm: Central methylene carbon.
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δ ~ 21.0 ppm: Methyl carbon of the acetate group.
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δ ~ 15.0 ppm: Carbon adjacent to the alkyne (≡C-CH₂-).
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IR (Infrared) Spectroscopy:
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~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.
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~2120 cm⁻¹ (weak): C≡C stretch of the terminal alkyne.
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~1740 cm⁻¹ (strong): C=O stretch of the ester.
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~1240 cm⁻¹ (strong): C-O stretch of the ester.
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Synthesis and Purification: A Validated Protocol
The synthesis of 4-pentyn-1-yl acetate is most efficiently achieved through the acetylation of its commercially available precursor, 4-pentyn-1-ol. The following protocol is based on established esterification procedures using acetic anhydride and pyridine.[4][5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 4-pentyn-1-yl acetate.
Step-by-Step Experimental Protocol
Materials and Reagents:
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4-Pentyn-1-ol (1.0 eq)
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Acetic anhydride (1.5 eq)
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Pyridine (anhydrous, 2.0 eq)
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Dichloromethane (DCM, anhydrous)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate (for elution)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-pentyn-1-ol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
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Addition of Reagents: Slowly add anhydrous pyridine (2.0 eq) to the stirred solution, followed by the dropwise addition of acetic anhydride (1.5 eq).
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup:
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Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.
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Transfer the mixture to a separatory funnel and extract with DCM.
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Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[6] Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-pentyn-1-yl acetate as a solid.
Applications in Drug Discovery and Development
The unique bifunctional nature of 4-pentyn-1-yl acetate makes it a valuable building block in medicinal chemistry. The terminal alkyne and the acetate group offer orthogonal handles for molecular elaboration.
The Terminal Alkyne: A Gateway to Complexity
The terminal alkyne is a privileged functional group in drug design.[7][8] Its linear geometry can act as a rigid spacer, and it can participate in a variety of carbon-carbon bond-forming reactions. Most significantly, it is a key participant in bioorthogonal click chemistry .[1]
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,2,3-triazole linkage.[2] This reaction is central to many modern drug discovery strategies, including:
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Fragment-Based Drug Discovery (FBDD): Small molecular fragments containing an azide or alkyne can be "clicked" together to rapidly generate libraries of more complex molecules for screening.
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Target Identification and Validation: 4-Pentyn-1-yl acetate can be incorporated into a bioactive molecule as a tag. The terminal alkyne can then be used to attach a reporter molecule (e.g., a fluorophore or biotin) via a click reaction, enabling the visualization and isolation of the biological target.
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Prodrug Design: The triazole linkage formed via click chemistry can be designed to be cleavable under specific physiological conditions, allowing for the targeted release of a drug.
The Acetate Group: A Latent Hydroxyl and Pharmacophore
The acetate group serves two primary roles in drug design:
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Protecting Group: The acetate effectively masks the reactivity of the primary alcohol. This allows for selective manipulation of the alkyne terminus without interference from the hydroxyl group. The acetate can then be readily removed under mild basic conditions to reveal the alcohol for subsequent reactions.
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Pharmacophoric Element: In some contexts, the ester functionality itself can contribute to the biological activity of a molecule by participating in hydrogen bonding or other interactions with a biological target.
Logical Relationship of Functionalities
Sources
- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
